molecular formula C7H9N3O4 B2464853 4-(4-Nitro-pyrazol-1-yl)-butyric acid CAS No. 898053-45-7

4-(4-Nitro-pyrazol-1-yl)-butyric acid

Cat. No.: B2464853
CAS No.: 898053-45-7
M. Wt: 199.166
InChI Key: DIVZBTHOMHFWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitro-pyrazol-1-yl)-butyric acid is an organic compound characterized by the presence of a pyrazole ring substituted with a nitro group at the fourth position and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid typically involves the nitration of pyrazole followed by the introduction of the butyric acid moiety. One common method involves the reaction of 4-nitro-1H-pyrazole with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-pyrazol-1-yl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Esterification: The carboxylic acid moiety can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Esterification: Alcohols, sulfuric acid as a catalyst.

Major Products

    Reduction: 4-(4-Amino-pyrazol-1-yl)-butyric acid.

    Substitution: Various substituted pyrazole derivatives.

    Esterification: Butyric acid esters.

Scientific Research Applications

4-(4-Nitro-pyrazol-1-yl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitro-pyrazol-1-yl)-acetic acid
  • 4-(4-Nitro-pyrazol-1-yl)-propionic acid
  • 4-(4-Nitro-pyrazol-1-yl)-valeric acid

Uniqueness

4-(4-Nitro-pyrazol-1-yl)-butyric acid is unique due to its specific combination of a nitro-substituted pyrazole ring and a butyric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-7(12)2-1-3-9-5-6(4-8-9)10(13)14/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZBTHOMHFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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